

DCBLD2 Protein: A Technical Guide to Structure, Domains, and Signaling

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Discoidin, CUB and LCCL Domain Containing 2 (DCBLD2), also known as Endothelial and Smooth muscle cell-derived Neuropilin-Like protein (ESDN) or CLCP1, is a type-I transmembrane protein that has emerged as a significant player in cellular signaling, particularly in the context of cancer progression. Its multifaceted role in regulating cell motility, angiogenesis, and therapeutic resistance has made it a focal point for research and a potential target for drug development. This technical guide provides an in-depth overview of the DCBLD2 protein, focusing on its structural domains, its involvement in key signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for clarity, and complex biological and experimental processes are visualized using standardized diagrams.

DCBLD2 Protein Structure and Domains

DCBLD2 is a single-pass type-I transmembrane protein, meaning its N-terminus is extracellular and its C-terminus is intracellular.^[1] The protein's architecture is characterized by several distinct domains in its extracellular region, which are crucial for its function as a scaffolding receptor.

- **Extracellular Domain:** The large N-terminal extracellular portion contains three key domains:

- Discoidin (DS) Domain (also known as F5/8 type C domain): This domain is homologous to coagulation factors V and VIII and is typically involved in carbohydrate and lipid binding, suggesting a role in cell-matrix interactions and cell adhesion.[\[2\]](#)
- CUB Domain: Named for its presence in Complement C1r/C1s, Uegf, and Bmp1, this domain is found in a wide range of extracellular and plasma membrane-associated proteins and is often implicated in protein-protein interactions.[\[2\]](#)[\[3\]](#)
- LCCL Domain: This domain shares homology with Limulus coagulation factor C and is also known to mediate protein-protein interactions.
- Transmembrane Domain: A single helical segment that anchors the protein within the plasma membrane.
- Intracellular Domain: The C-terminal cytoplasmic tail is a key site for signal transduction. It contains tyrosine phosphorylation sites that, when phosphorylated by kinases such as FYN and ABL, create docking sites for SH2 domain-containing adaptor proteins like CRKL, initiating downstream signaling cascades.[\[4\]](#)[\[5\]](#)

Currently, there is no experimentally determined three-dimensional structure for the full-length DCBLD2 protein available in the Protein Data Bank (PDB). However, predicted models, such as those in the AlphaFold Protein Structure Database, can provide valuable insights into the potential spatial arrangement of its domains.[\[3\]](#)

Quantitative Data Summary

The expression of DCBLD2 is frequently altered in various cancers, and its levels often correlate with clinical outcomes and response to therapy. The following tables summarize key quantitative findings from the literature.

Table 1: Differential Expression of DCBLD2 in Cancer vs. Normal Tissues

Cancer Type	Dataset/Cohort	Finding	p-value	Reference
Lung Adenocarcinoma (LUAD)	CPTAC	Higher protein expression in tumor tissues vs. normal.	0.0049	[6]
Lung Adenocarcinoma (LUAD)	Tianjin Hospital Cohort (17 pairs)	Higher protein expression in tumor tissues vs. adjacent.	< 0.001	[6]
Colorectal Cancer (CRC)	GSE20842	Higher mRNA expression in cancer vs. normal tissues.	< 0.0001	[7]
Colorectal Cancer (CRC)	GSE32323	Higher mRNA expression in cancer vs. normal tissues.	< 0.05	[7]
Colorectal Cancer (CRC)	Xiangya Hospital Cohort (141 pairs)	Higher mRNA expression in cancer vs. normal tissues.	< 0.001	[7]
Colorectal Cancer (CRC)	Xiangya Hospital Cohort (16 pairs)	Higher protein expression in cancer vs. normal tissues.	< 0.001	[7]

Table 2: Correlation of DCBLD2 Expression with Clinicopathological Parameters in LUAD

Parameter	Finding	χ^2 value	p-value	Reference
Lymph Node Metastasis	Higher DCBLD2 expression is associated with metastasis.	7.360	< 0.01	[8]
Advanced TNM Staging	Higher DCBLD2 expression is associated with advanced stage.	6.063	< 0.05	[8]

Table 3: DCBLD2 and Chemotherapy Resistance

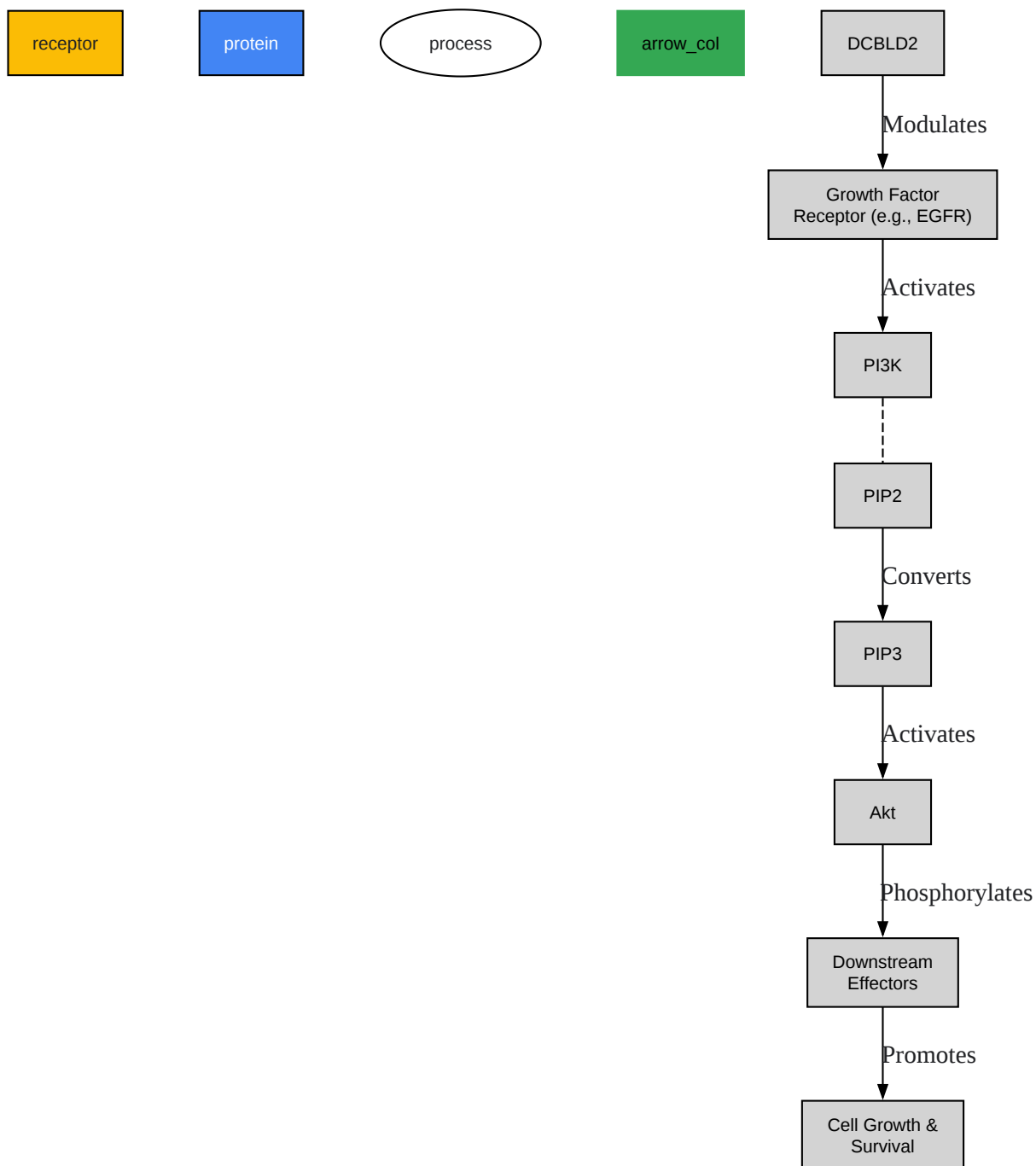
Cancer Type	Drug	Database/Method	Finding	Reference
Pan-Cancer	5-Fluorouracil & others	GDSC & CTRP databases	Positive correlation between DCBLD2 expression and IC50 values.	[9][10]
Colorectal Cancer	5-Fluorouracil (5-FU)	GDSC database	DCBLD2 overexpression is associated with 5-FU resistance.	[7]
Colorectal Cancer	5-Fluorouracil (5-FU)	In vitro cell viability assays	DCBLD2 downregulation increases sensitivity of CRC cells to 5-FU.	[7]

Signaling Pathways and Molecular Function

DCBLD2 functions as a scaffold, integrating signals from the extracellular environment to intracellular pathways that control fundamental cellular processes. Its upregulation in cancer is linked to the activation of several essential oncogenic pathways.^[1]

PI3K-Akt Signaling

Pathway enrichment analyses have consistently linked DCBLD2 to the PI3K-Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.^{[1][9]} As a receptor tyrosine kinase (RTK) regulator, DCBLD2 can influence the activation of PI3K upon growth factor binding (e.g., to EGFR, VEGFR, PDGFR), leading to the phosphorylation and activation of Akt.^{[9][10]}

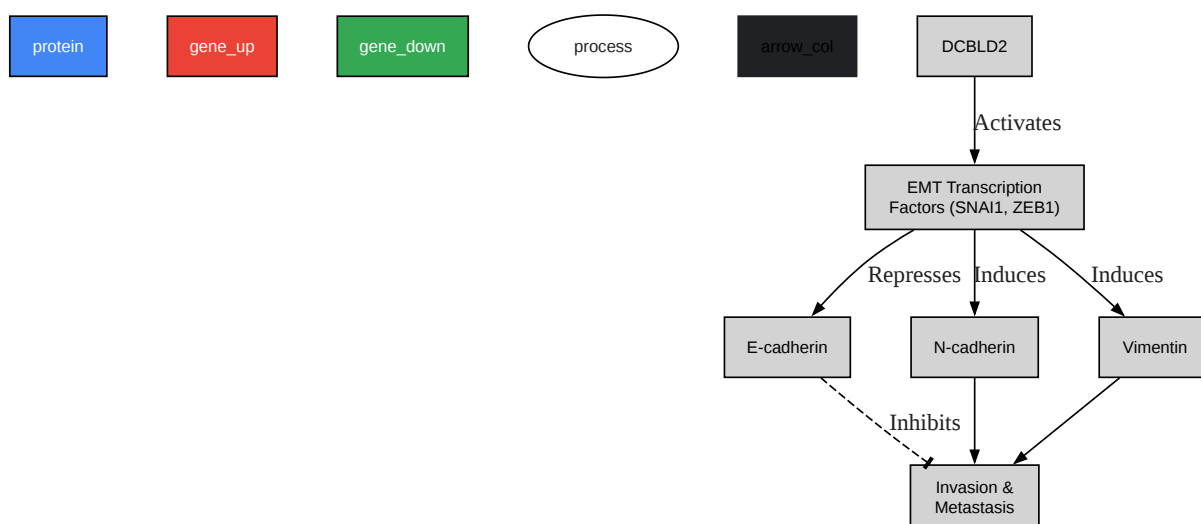


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Fig. 1: DCBLD2 modulation of the PI3K-Akt signaling pathway.

Epithelial-Mesenchymal Transition (EMT)

DCBLD2 is a potent activator of the EMT program, a key process for cancer cell invasion and metastasis.[7][9] Upregulation of DCBLD2 correlates with increased expression of mesenchymal markers (e.g., Vimentin, N-cadherin) and decreased expression of epithelial markers (e.g., E-cadherin).[7] This transition enhances cell migration and invasion.[9][10]

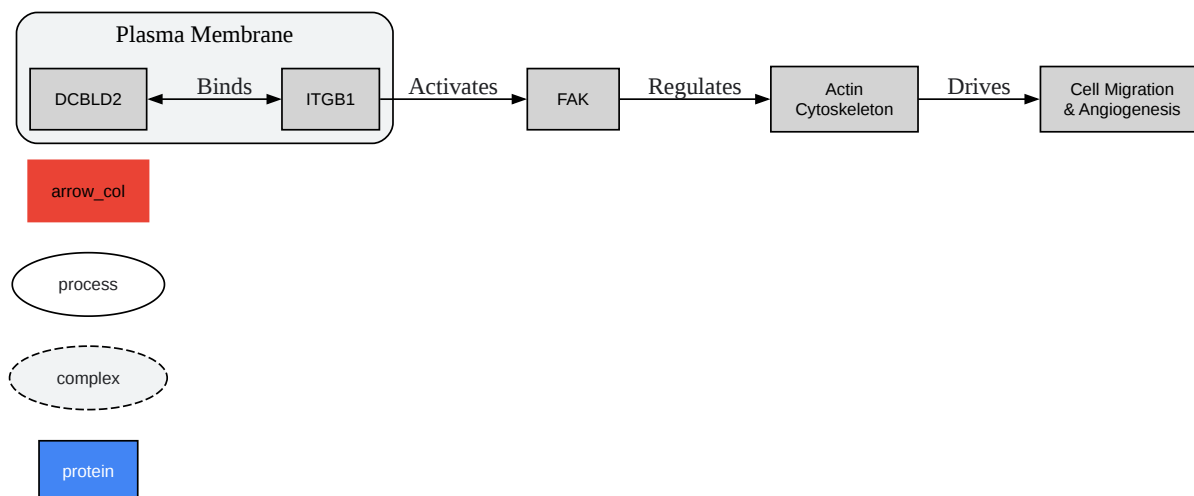


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Fig. 2: DCBLD2-mediated activation of EMT signaling.

Focal Adhesion and ITGB1 Signaling

Tandem affinity purification coupled with mass spectrometry (TAP-MS) has identified Integrin Beta 1 (ITGB1) as a key binding partner of DCBLD2.[7][11] This interaction is critical for the Focal Adhesion pathway, which regulates cell adhesion, migration, and angiogenesis.[11] DCBLD2 and ITGB1 colocalize at the cell membrane and their interaction influences cell polarity and motility.[11]



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Fig. 3: DCBLD2 interaction with ITGB1 in the Focal Adhesion pathway.

Experimental Protocols

Investigating the function of DCBLD2 involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the interaction between two proteins (e.g., DCBLD2 and ITGB1) in a cellular context.^{[7][11]}

Methodology:

- Cell Lysis: Culture cells (e.g., HCT116) to 80-90% confluency. Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

- **Pre-clearing:** Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
- **Immunoprecipitation:** Add a primary antibody specific to the "bait" protein (e.g., anti-DCBLD2 antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A control sample using a non-specific IgG antibody should be run in parallel.
- **Complex Capture:** Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- **Washing:** Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- **Detection:** Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using a primary antibody against the suspected "prey" protein (e.g., anti-ITGB1 antibody) to confirm its presence in the complex.

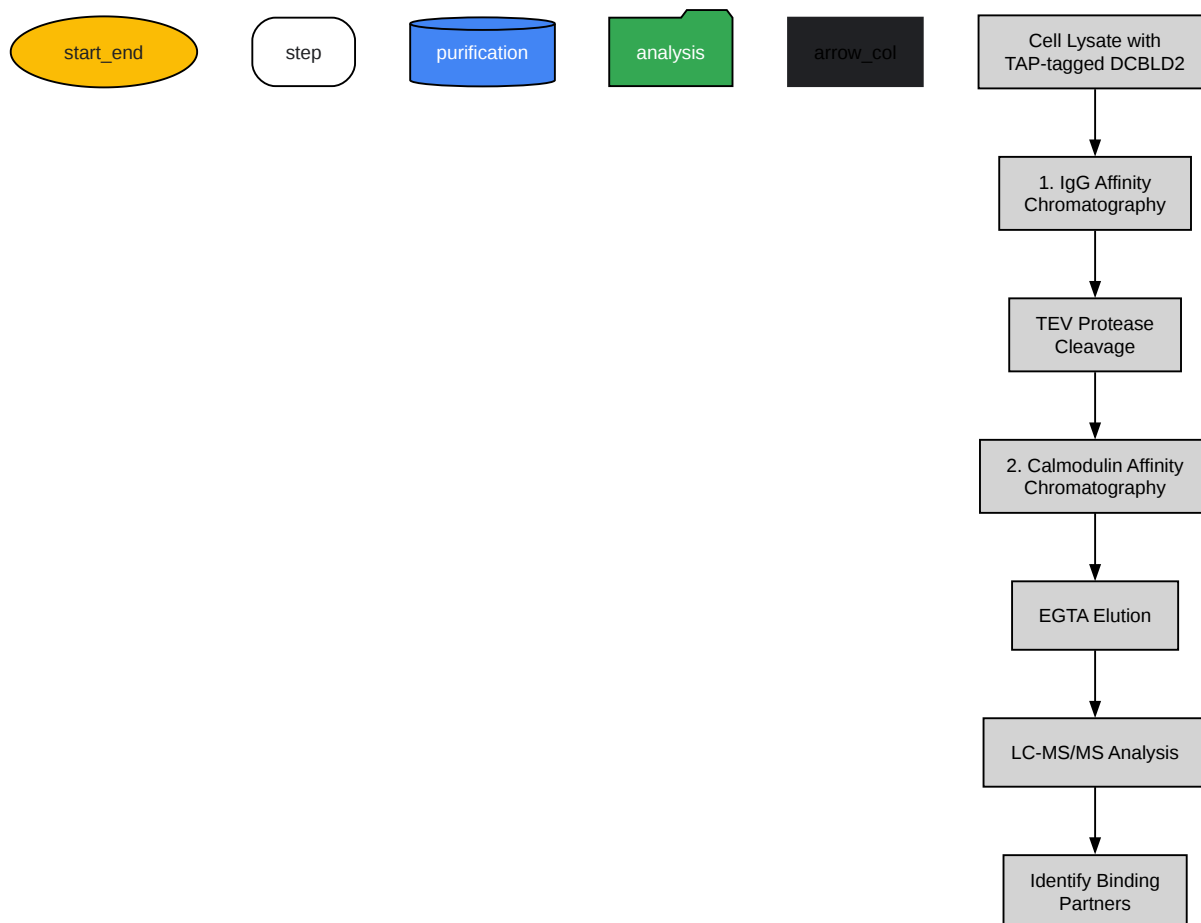
Identification of Binding Partners: Tandem Affinity Purification-Mass Spectrometry (TAP-MS)

TAP-MS is a powerful technique used to identify novel protein interaction partners of a target protein (DCBLD2) on a larger scale.^{[7][11]}

Methodology:

- **Vector Construction:** Clone the cDNA of the protein of interest (DCBLD2) into a vector that adds a tandem affinity tag (e.g., a combination of Protein A and Calmodulin Binding Peptide, separated by a TEV protease cleavage site) to its N- or C-terminus.
- **Stable Cell Line Generation:** Transfect the construct into a suitable cell line (e.g., HCT-116) and select for stable expression.
- **Cell Culture and Lysis:** Grow a large-scale culture of the stable cell line. Lyse the cells under native conditions to preserve protein complexes.

- **First Affinity Purification:** Pass the cleared lysate over an IgG-coupled resin, which binds to the Protein A portion of the tag. Wash extensively to remove non-specific binders.
- **Elution:** Elute the protein complexes from the IgG resin by enzymatic cleavage with TEV protease.
- **Second Affinity Purification:** The eluate is then passed over a calmodulin-coated resin in the presence of calcium. The Calmodulin Binding Peptide part of the tag binds to this resin.
- **Final Elution:** After further washing, the final, highly purified protein complexes are eluted using a calcium-chelating agent like EGTA.
- **Mass Spectrometry:** The proteins in the final eluate are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Fig. 4: Experimental workflow for TAP-MS analysis of DCBLD2.

Cell Migration and Invasion Assays

These assays are used to quantify the effect of DCBLD2 on the migratory and invasive potential of cancer cells.[7]

Methodology (Transwell Invasion Assay):

- **Cell Preparation:** Culture cancer cells (e.g., HCT116) in which DCBLD2 expression has been modulated (e.g., via siRNA knockdown). Starve the cells in serum-free medium for 12-24 hours.
- **Chamber Preparation:** Use Transwell inserts with an 8 μ m pore size polycarbonate membrane. For invasion assays, coat the top of the membrane with a layer of Matrigel (a basement membrane matrix) and allow it to solidify.
- **Cell Seeding:** Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
- **Chemoattractant:** Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- **Incubation:** Incubate the plates for 24-48 hours at 37°C to allow cells to migrate through the pores and invade through the Matrigel.
- **Fixation and Staining:** Remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol and stain them with crystal violet.
- **Quantification:** Count the number of stained cells in several microscopic fields. A higher number of cells indicates greater invasive potential. A parallel experiment without the Matrigel coating measures cell migration.

Conclusion

DCBLD2 is a critical transmembrane scaffolding protein with well-defined extracellular domains that facilitate interactions, and an intracellular domain that serves as a hub for signal transduction. Its overexpression is a common feature in many cancers, where it drives oncogenic processes by modulating key signaling pathways such as PI3K-Akt and EMT. The identification of its interaction with ITGB1 has further solidified its role in regulating cell adhesion and migration. The experimental protocols outlined herein represent the standard methodologies used to dissect the function of DCBLD2, providing a framework for future research. As a regulator of multiple cancer-associated pathways and a contributor to chemoresistance, DCBLD2 stands out as a promising, high-value target for the development of novel cancer therapeutics.

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